molecular formula C21H23N3O4S B5187450 (2,5-dioxopyrrolidin-3-yl) N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate

(2,5-dioxopyrrolidin-3-yl) N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate

Cat. No.: B5187450
M. Wt: 413.5 g/mol
InChI Key: SRSAVYUBXZFYRF-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-3-yl) N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a phenylcarbamimidothioate moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-3-yl) N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are meticulously controlled to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-3-yl) N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, dimethylformamide, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(2,5-dioxopyrrolidin-3-yl) N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-3-yl) N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-3-yl) N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate stands out due to its unique combination of a pyrrolidinone ring and a phenylcarbamimidothioate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-3-yl) N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-27-16-9-8-14(12-17(16)28-2)10-11-22-21(23-15-6-4-3-5-7-15)29-18-13-19(25)24-20(18)26/h3-9,12,18H,10-11,13H2,1-2H3,(H,22,23)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSAVYUBXZFYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C(NC2=CC=CC=C2)SC3CC(=O)NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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